![molecular formula C18H16ClN3O2 B2464917 (2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide CAS No. 881560-27-6](/img/structure/B2464917.png)

(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

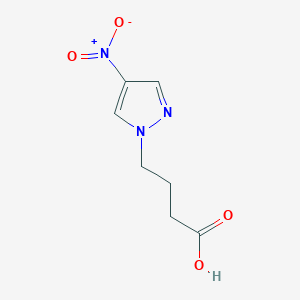

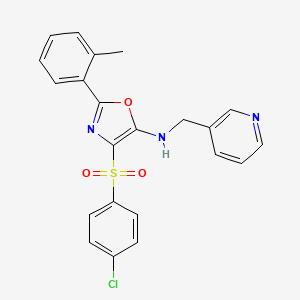

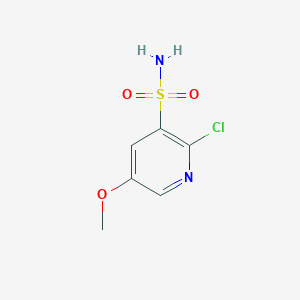

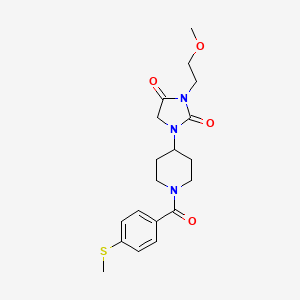

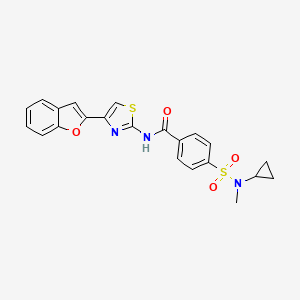

This compound is a type of organic compound known as an amide . Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. In this case, the compound also contains a cyanide group (-CN), a benzyl group (C6H5CH2-), and a methoxy group (-OCH3) attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. The presence of the amide, cyanide, and methoxy groups could make it reactive towards certain types of chemical reactions . For example, the cyanide group might make it susceptible to hydrolysis, while the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally . The presence of the cyanide, amide, and methoxy groups could influence these properties .Wissenschaftliche Forschungsanwendungen

- The synthesized compound has been screened for antimicrobial activity. It shows moderate antimicrobial effects against selected pathogens . This property could be valuable in developing new antimicrobial agents.

- Chalcones, to which this compound belongs, display a wide range of pharmacological properties. These include antibacterial, antifungal, antimutagenic, antitumor, antioxidant, and anti-inflammatory effects .

- Additionally, chalcones have been investigated for their potential as antimalarial, antileishmanial, and antitubercular agents .

- Chalcones find use in materials science fields, such as:

- Nonlinear Optics : Their properties make them relevant for nonlinear optical applications .

- Optoelectronics : Chalcones can be utilized in optoelectronic devices .

- Electrochemical Sensing : They have been explored for electrochemical sensing applications .

- Photoinitiated Polymerization : Chalcones play a role in photoinitiated polymerization processes .

- Chalcones have been considered as potential marine biofouling preventing agents . Their use could help mitigate fouling on submerged surfaces.

- Some chalcones exhibit fluorescence properties, making them useful as fluorescent probes . Researchers explore their applications in imaging and detection.

- Chalcones have been investigated for their role in conductive organic solar cells . Their electronic properties contribute to energy conversion.

Antimicrobial Activity

Pharmacological Properties

Materials Science Applications

Marine Biofouling Prevention

Fluorescent Probes

Conductive Organic Solar Cells

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. For example, compounds containing a cyanide group can be toxic and should be handled with care . Always refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-benzyl-3-(3-chloro-4-methoxyanilino)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-24-17-8-7-15(9-16(17)19)21-12-14(10-20)18(23)22-11-13-5-3-2-4-6-13/h2-9,12,21H,11H2,1H3,(H,22,23)/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGGQAADJYJNTR-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-({1-[3-(Methoxycarbonyl)-5-propylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2464840.png)

![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2464849.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)

![4-[6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2464852.png)